

# FBXO44 Protein: Expression, Localization, and Functional Significance

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## Compound of Interest

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## Abstract

F-box protein 44 (FBXO44) is a member of the F-box protein family, characterized as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. Emerging research has highlighted the significant involvement of FBXO44 in critical cellular processes, including DNA replication, genomic stability, and cell cycle control. Notably, FBXO44 has been implicated in the pathogenesis of various cancers, where its expression levels often correlate with clinical outcomes. This technical guide provides a comprehensive overview of FBXO44 protein expression in human tissues and cancer cell lines, its subcellular localization, and its role in key signaling pathways. Detailed experimental protocols for the characterization of FBXO44 are also provided to facilitate further research and therapeutic development.

## FBXO44 Protein Expression

FBXO44 exhibits a broad expression pattern across various human tissues, with notable enrichment in specific types. Furthermore, its expression is frequently dysregulated in cancer, suggesting a role in tumorigenesis.

## Expression in Normal Human Tissues

Quantitative RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project indicates that FBXO44 is expressed in a wide range of normal human tissues. The following table summarizes the median transcript expression levels in Transcripts Per Million (TPM).

| Tissue                 | Median TPM |
|------------------------|------------|
| Brain - Cerebellum     | 25.6       |
| Brain - Cortex         | 22.1       |
| Testis                 | 18.9       |
| Ovary                  | 15.4       |
| Adrenal Gland          | 13.8       |
| Thyroid                | 12.5       |
| Lung                   | 11.7       |
| Spleen                 | 11.2       |
| Colon - Transverse     | 10.9       |
| Esophagus - Mucosa     | 10.5       |
| Skin - Sun Exposed     | 9.8        |
| Heart - Left Ventricle | 9.5        |
| Pancreas               | 9.2        |
| Liver                  | 8.7        |
| Muscle - Skeletal      | 7.6        |

Data sourced from the GTEx Portal on December 12, 2025. TPM values are rounded to one decimal place.

## Expression in Cancer Cell Lines

Analysis of proteomic data from the Cancer Cell Line Encyclopedia (CCLE) reveals varying expression levels of FBXO44 across a panel of cancer cell lines, indicating its potential role in different cancer types.

| Cell Line | Cancer Type      | Relative Protein Abundance (log2) |
|-----------|------------------|-----------------------------------|
| A-375     | Melanoma         | 9.8                               |
| HCT-116   | Colon Cancer     | 9.5                               |
| HeLa      | Cervical Cancer  | 9.3                               |
| MCF-7     | Breast Cancer    | 9.1                               |
| PC-3      | Prostate Cancer  | 8.9                               |
| A549      | Lung Cancer      | 8.7                               |
| U-87 MG   | Glioblastoma     | 8.5                               |
| K-562     | Leukemia         | 8.2                               |
| Jurkat    | Leukemia         | 7.9                               |
| RPMI-8226 | Multiple Myeloma | 7.6                               |

Data represents a selection of cell lines from the CCLE proteomics dataset. Relative protein abundance is based on mass spectrometry data and is presented on a log2 scale.

Immunohistochemical studies have shown that FBXO44 protein is overexpressed in a significant number of breast carcinomas compared to adjacent non-cancerous tissues<sup>[1]</sup>. This overexpression has been linked to reduced levels of the tumor suppressor protein BRCA1<sup>[1]</sup>.

## Subcellular Localization of FBXO44

The functional roles of FBXO44 are intrinsically linked to its localization within the cell. Studies have demonstrated that FBXO44 is present in multiple subcellular compartments, allowing it to interact with a diverse range of substrates.

- **Nucleus:** A significant portion of FBXO44 resides in the nucleus, where it participates in the regulation of chromatin structure and DNA repair processes. Immunohistochemical analyses of breast cancer tissues have predominantly shown nuclear localization of FBXO44<sup>[1]</sup>.

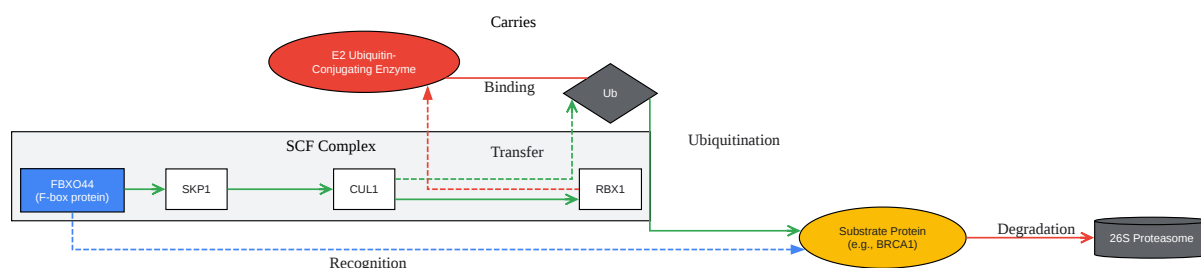
- Cytoplasm: FBXO44 is also found in the cytoplasm, suggesting its involvement in signaling pathways that originate or are executed in this compartment.
- Chromatin-Bound: A fraction of FBXO44 is tightly associated with chromatin, which is consistent with its role in silencing repetitive elements and maintaining genome stability during DNA replication.

## Key Signaling Pathways and Functions

FBXO44 is a critical component of several signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease.

### The SCF E3 Ubiquitin Ligase Complex

FBXO44 functions as the substrate recognition subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The modular nature of the SCF complex, with a variable F-box protein, allows for the regulation of a wide array of cellular proteins.

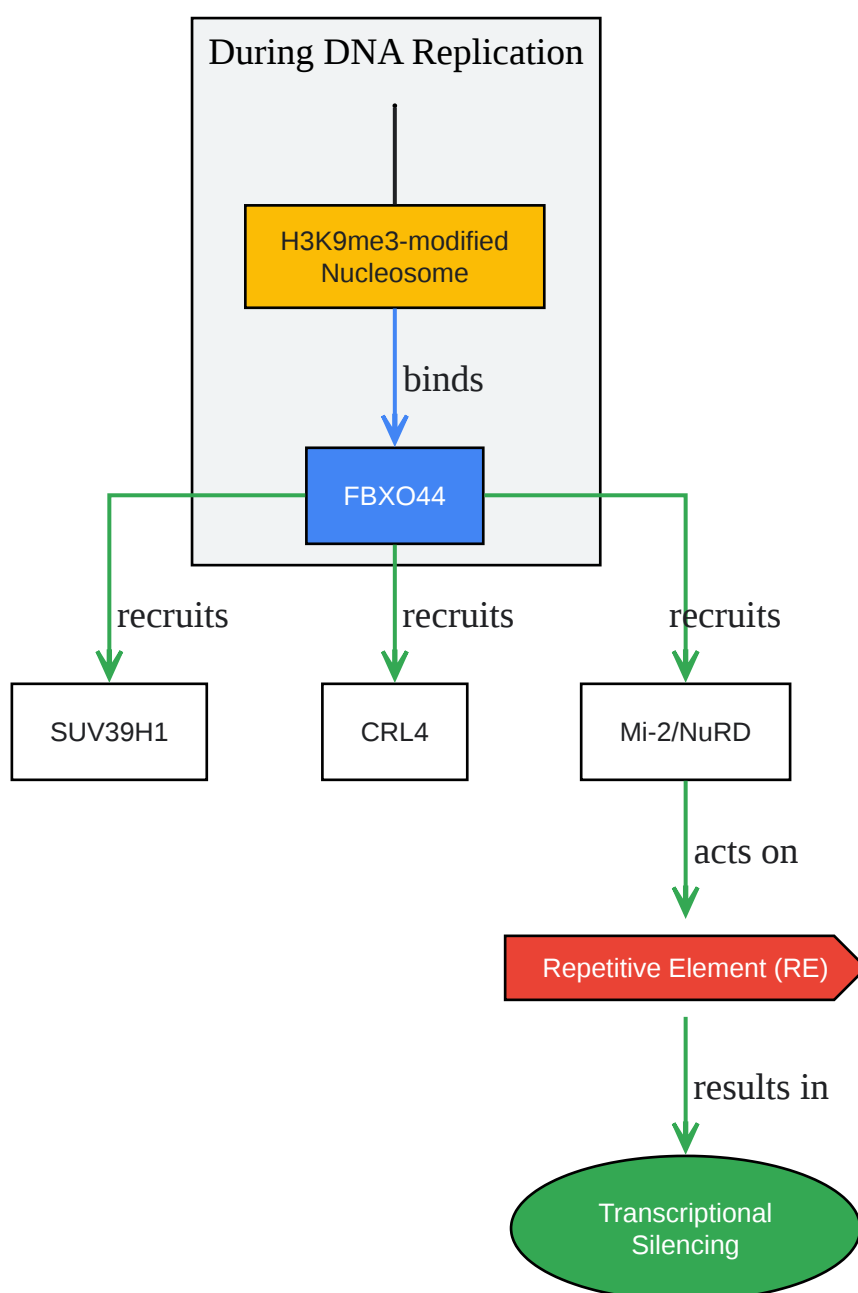


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**Figure 1.** The SCF(FBXO44) E3 Ubiquitin Ligase Complex.

## Silencing of Repetitive Elements

A crucial function of FBXO44 is its role in the transcriptional silencing of repetitive elements (REs) in the human genome[2]. FBXO44 is recruited to H3K9me3-modified nucleosomes at the replication fork. It then assembles a repressive complex, including SUV39H1, CRL4, and Mi-2/NuRD, to maintain the silenced state of REs post-DNA replication[2][3][4]. Inhibition of FBXO44 leads to the reactivation of REs, which can induce DNA replication stress and stimulate antiviral signaling pathways[2][4].

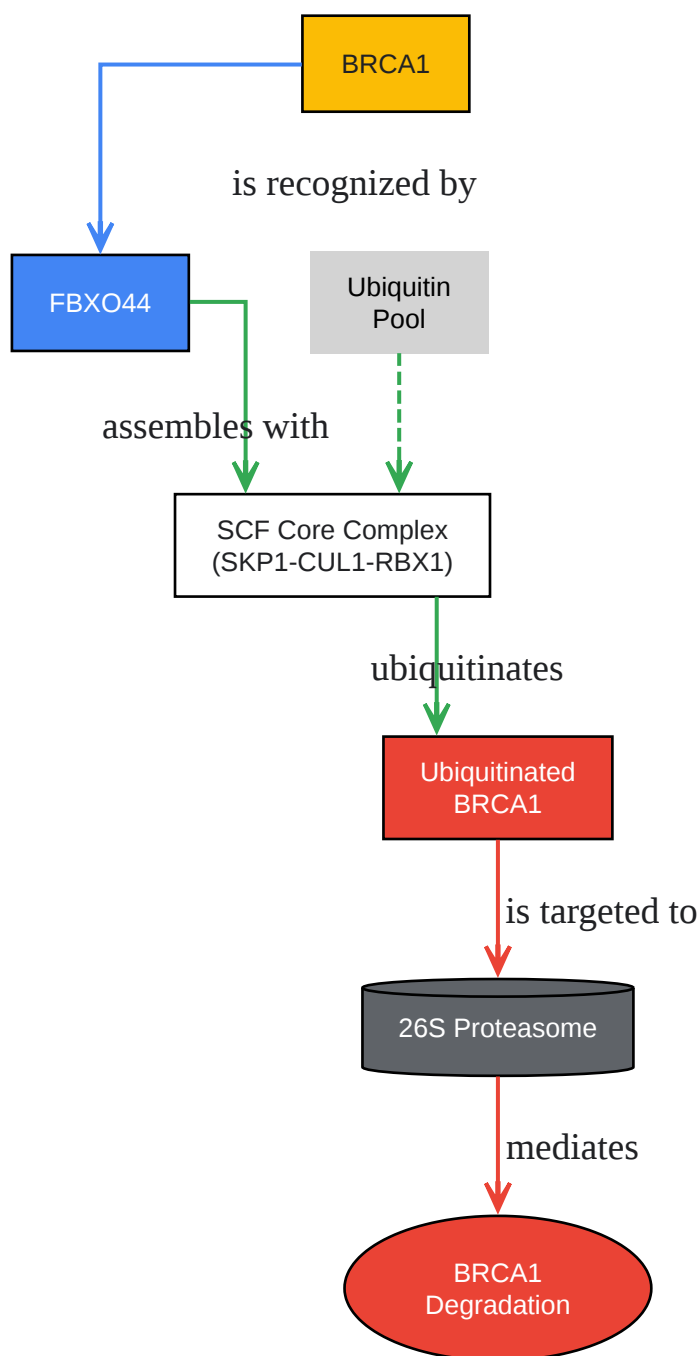


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**Figure 2.** FBXO44-mediated silencing of repetitive elements.

## Regulation of BRCA1 Stability

FBXO44 plays a significant role in the degradation of the breast cancer susceptibility protein 1 (BRCA1), a key tumor suppressor involved in DNA repair[1]. The SCF(FBXO44) complex targets BRCA1 for ubiquitination and subsequent proteasomal degradation. This process is initiated by the recognition of the N-terminus of BRCA1 by FBXO44[1]. An inverse correlation between FBXO44 and BRCA1 expression has been observed in human breast cancer samples, suggesting that FBXO44-mediated degradation of BRCA1 may contribute to sporadic breast tumor development[1].



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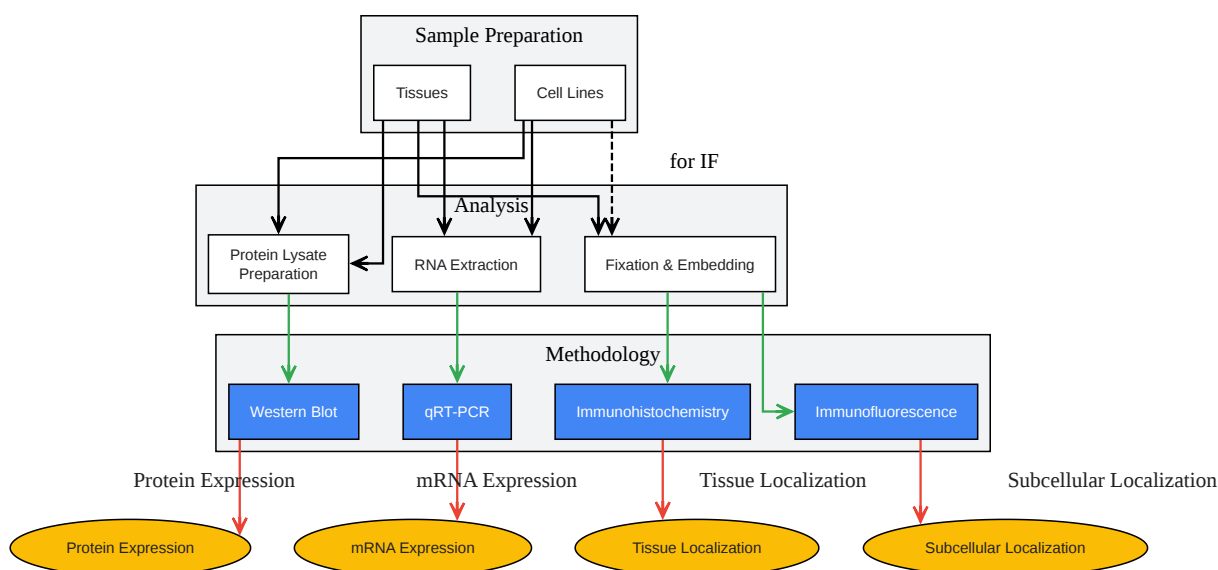
**Figure 3.** FBXO4-mediated degradation of BRCA1.

## Experimental Protocols

The following section provides detailed methodologies for the detection and characterization of FBXO44 protein.

## Experimental Workflow

The general workflow for studying FBXO44 expression and localization involves a combination of techniques to analyze both protein and mRNA levels in cells and tissues.



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**Figure 4.** General experimental workflow for FBXO44 analysis.

## Western Blotting

This protocol is for the detection of FBXO44 in whole-cell lysates.

- Protein Extraction:



- Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
  - Separate proteins on a 10% SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

## Immunohistochemistry (IHC)

This protocol is for the detection of FBXO44 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 15 minutes.
  - Allow slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Wash with PBS.
  - Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
  - Incubate with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:100 to 1:200) for 1 hour at room temperature or overnight at 4°C<sup>[1]</sup>.
  - Wash with PBS.
  - Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
  - Develop the signal with a DAB substrate kit.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount with a permanent mounting medium.

## Immunofluorescence (IF)

This protocol is for visualizing the subcellular localization of FBXO44 in cultured cells.

- Cell Preparation:
  - Grow cells on glass coverslips to 60-70% confluency.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash three times with PBS.
  - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
  - Wash three times with PBS.
- Immunostaining:
  - Block with 1% BSA in PBS for 30 minutes.
  - Incubate with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:200) for 1 hour at room temperature.
  - Wash three times with PBS.
  - Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, diluted 1:500) for 1 hour at room temperature in the dark.
  - Wash three times with PBS.
- Mounting and Imaging:
  - Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
  - Visualize using a fluorescence or confocal microscope.

## Conclusion and Future Directions

FBXO44 is a multifaceted protein with critical roles in maintaining genomic integrity and regulating cell cycle progression. Its dysregulation in cancer highlights its potential as a therapeutic target and a prognostic biomarker. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological functions of FBXO44 and explore its therapeutic potential. Future research should focus on identifying the full spectrum of FBXO44 substrates, elucidating the upstream regulatory mechanisms that control its expression and activity, and developing specific inhibitors of the SCF(FBXO44) E3 ligase complex for cancer therapy.

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